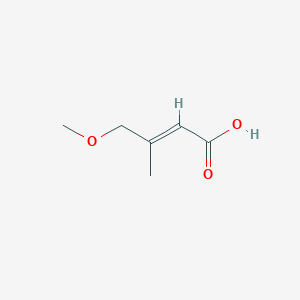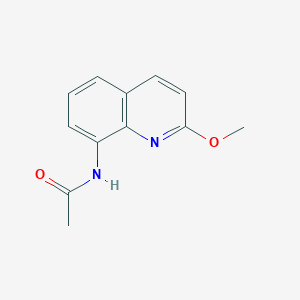
N-(2-methoxyquinolin-8-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Regioselective C–H Halogenation
This compound has been used as a model substrate in the development of a general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines . This method provides a highly economical route to halogenated quinolines with excellent functional group tolerance .
Anti-Cancer Activity
Hydrazide derivatives incorporating a quinoline moiety, such as “N-(2-methoxyquinolin-8-yl)acetamide”, have shown significant anti-cancer activity against neuroblastoma and breast adenocarcinoma cell lines . These compounds significantly reduced the cell viability of cancer cells with micromolar potency and significant selectivity over normal cells .
Synthesis of Biologically Active Compounds
The compound has been used in the synthesis of several compounds of biological and pharmaceutical interest . This includes the synthesis of compounds with structural similarities to methoxy-indolo[2,1-a]isoquinolines, which have been tested for cytostatic activity.
Development of New Quinoline Derivatives
“N-(2-methoxyquinolin-8-yl)acetamide” has been used in the development of new quinoline derivatives via Ugi-azide reaction . These new compounds have different linkers between the quinoline and the tert-butyltetrazole moieties, which differ in chain length, basicity, and substitution .
Remote Functionalization
The compound has been used in the development of a method for the remote functionalization of quinolin-8-amide derivatives . This method broadens the field of remote functionalization and provides access to a wide variety of derivatives .
Development of Antitumor Agents
Compounds with methoxyquinoline structures, such as “N-(2-methoxyquinolin-8-yl)acetamide”, have been synthesized and tested for their antitumor potential. This research contributes to understanding the antitumor potential of these compounds.
作用機序
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to n-(2-methoxyquinolin-8-yl)acetamide, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s worth noting that quinoline-based compounds have been found to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways, particularly those related to cancer and microbial infections . More research is needed to identify the specific pathways affected by N-(2-methoxyquinolin-8-yl)acetamide.
Pharmacokinetics
The molecular weight of the compound is 21624 , which is within the optimal range for drug-like molecules, suggesting potential for good bioavailability
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities, including anticancer, antiviral, and antibacterial activities
特性
IUPAC Name |
N-(2-methoxyquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)13-10-5-3-4-9-6-7-11(16-2)14-12(9)10/h3-7H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSJRKKKYUHQFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1N=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyquinolin-8-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
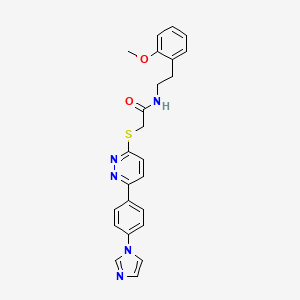
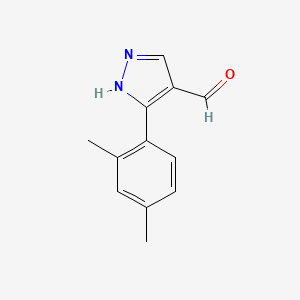

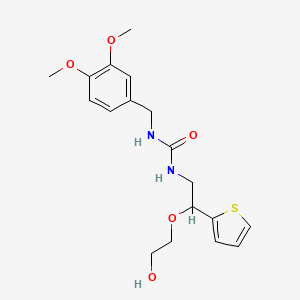

![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)

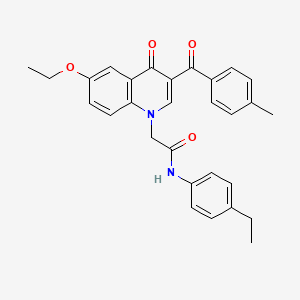
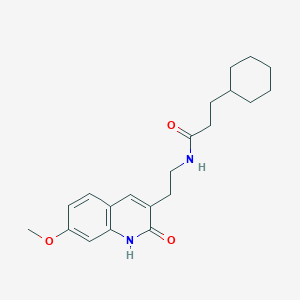
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
